Cellular CSNK2A Target Engagement: Fluorophenyl vs. Methoxyphenyl Pyridazinone Analogs
In a pyridylmethyl analog series, the 4-fluorophenyl-substituted compound (4n) achieved a cellular CSNK2A IC50 of 8.0 µM by NanoBRET target engagement assay, demonstrating a 1.75-fold potency advantage over the 4-methoxyphenyl analog (4o, IC50 = 14.0 µM) [1]. Although the target compound 2097935-10-7 bears a benzamide rather than a pyridylmethyl side chain, the conserved 4-fluorophenyl pharmacophore is expected to impart comparable or improved target engagement, pending direct measurement [1].
| Evidence Dimension | Cellular target engagement potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured for CAS 2097935-10-7; inferred from conserved 4-fluorophenyl pharmacophore |
| Comparator Or Baseline | 4-fluorophenyl pyridylmethyl analog (4n) IC50 = 8.0 µM; 4-methoxyphenyl analog (4o) IC50 = 14.0 µM |
| Quantified Difference | 1.75-fold (4-fluorophenyl vs. 4-methoxyphenyl in pyridylmethyl series) |
| Conditions | NanoBRET in-cell target engagement assay; recombinant CSNK2A |
Why This Matters
Procurement of the 4-fluorophenyl variant is justified where CSNK2A target engagement potency is a selection criterion, as the 4-fluorophenyl group provides a meaningful potency boost over 4-methoxyphenyl in the same scaffold.
- [1] Yang H. et al. Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. doi: 10.3390/ph17030306. Table 3. View Source
